4-iso-Butylphenyl ethyl sulfide
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Overview
Description
4-iso-Butylphenyl ethyl sulfide is an organic compound with the molecular formula C12H18S. It consists of a phenyl ring substituted with an iso-butyl group and an ethyl sulfide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butylphenyl ethyl sulfide typically involves the reaction of 4-iso-butylphenol with ethyl sulfide under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-sulfur bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-iso-Butylphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
4-iso-Butylphenyl ethyl sulfide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iso-Butylphenyl ethyl sulfide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its antioxidant properties may result from its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
4-iso-Butylphenol: Similar structure but lacks the ethyl sulfide group.
Phenyl ethyl sulfide: Similar structure but lacks the iso-butyl group.
Uniqueness
4-iso-Butylphenyl ethyl sulfide is unique due to the presence of both the iso-butyl and ethyl sulfide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethylsulfanyl-4-(2-methylpropyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-4-13-12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZUQXSJFWZXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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